molecular formula C10H16BNO4S B2838898 5-(BOC-Aminomethyl)thiophene-3-boronic acid CAS No. 2246751-62-0

5-(BOC-Aminomethyl)thiophene-3-boronic acid

Cat. No. B2838898
CAS RN: 2246751-62-0
M. Wt: 257.11
InChI Key: IGJFBQDBUNTHII-UHFFFAOYSA-N
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Description

5-(BOC-Aminomethyl)thiophene-3-boronic acid is a chemical compound with the molecular formula C10H16BNO4S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .


Molecular Structure Analysis

The InChI code for 5-(BOC-Aminomethyl)thiophene-3-boronic acid is 1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-5-8-4-7(6-17-8)11(14)15/h4,6,14-15H,5H2,1-3H3,(H,12,13) . This indicates the presence of a tert-butoxycarbonyl (BOC) group, an aminomethyl group, and a thiophene ring in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(BOC-Aminomethyl)thiophene-3-boronic acid include a predicted density of 1.24±0.1 g/cm3 and a predicted pKa of 8.13±0.10 . The compound has a molecular weight of 257.11 .

Scientific Research Applications

Future Directions

The future directions for the study and application of 5-(BOC-Aminomethyl)thiophene-3-boronic acid and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests potential for the development of new drugs and other applications .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, typically palladium . The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid then transfers its organic group to the palladium, a process known as transmetalation .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry to form carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules .

Pharmacokinetics

Boronic acids are generally considered to be stable, readily prepared, and environmentally benign .

Result of Action

The primary result of the action of 5-(BOC-Aminomethyl)thiophene-3-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The efficacy and stability of 5-(BOC-Aminomethyl)thiophene-3-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of reactions involving boronic acids . Additionally, the compound’s storage temperature can impact its stability .

properties

IUPAC Name

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-5-8-4-7(6-17-8)11(14)15/h4,6,14-15H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJFBQDBUNTHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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